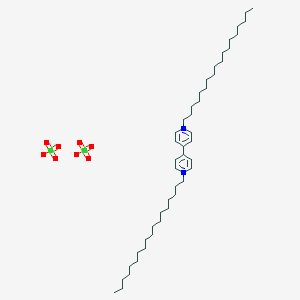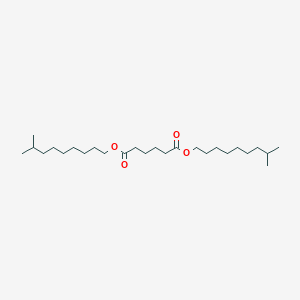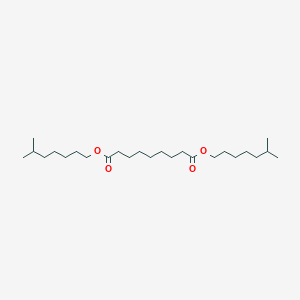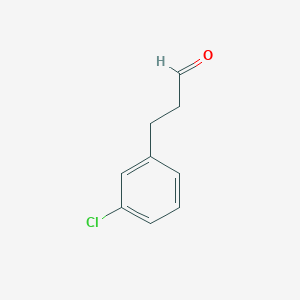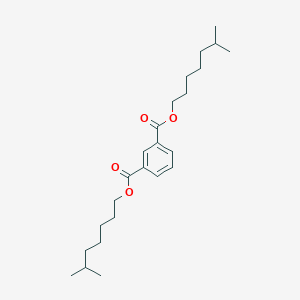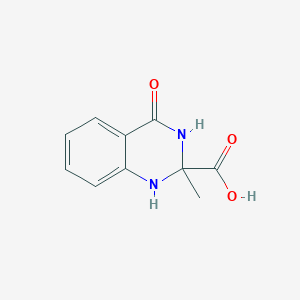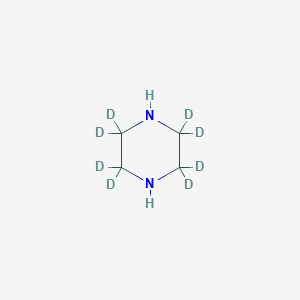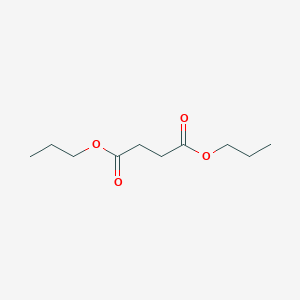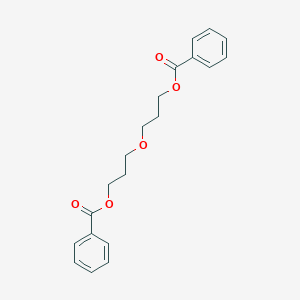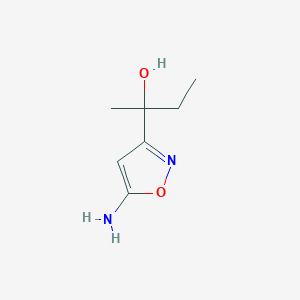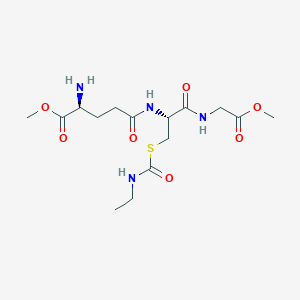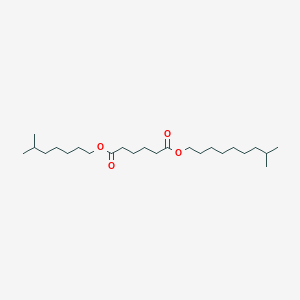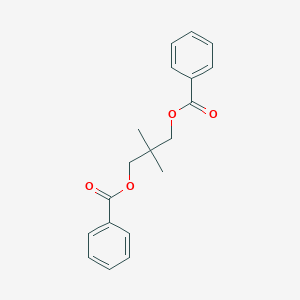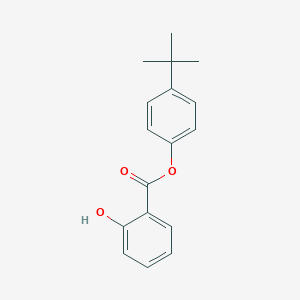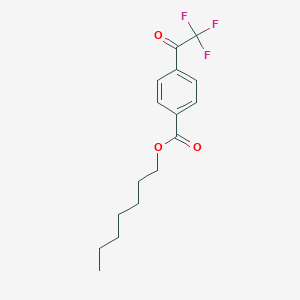
Heptyl 4-(trifluoroacetyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 4-(trifluoroacetyl)benzoate, also known as TFB, is a chemical compound that has gained attention in scientific research due to its unique properties. TFB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Heptyl 4-(trifluoroacetyl)benzoate is not well understood, but it is believed to be related to its ability to selectively protect hydroxyl groups. Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a high affinity for hydroxyl groups, which may play a role in its biological activity.
Biochemische Und Physiologische Effekte
Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Heptyl 4-(trifluoroacetyl)benzoate can inhibit the growth of cancer cells, particularly breast cancer cells. Heptyl 4-(trifluoroacetyl)benzoate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Heptyl 4-(trifluoroacetyl)benzoate in lab experiments is its ability to selectively protect hydroxyl groups. This allows for the synthesis of complex organic compounds that would be difficult to synthesize using other reagents. However, Heptyl 4-(trifluoroacetyl)benzoate is also a toxic compound and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on Heptyl 4-(trifluoroacetyl)benzoate. One area of research is the development of new drugs based on Heptyl 4-(trifluoroacetyl)benzoate. Another area of research is the synthesis of complex organic compounds using Heptyl 4-(trifluoroacetyl)benzoate as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of Heptyl 4-(trifluoroacetyl)benzoate and its potential therapeutic applications.
Conclusion
In conclusion, Heptyl 4-(trifluoroacetyl)benzoate is a chemical compound that has gained attention in scientific research due to its unique properties. Heptyl 4-(trifluoroacetyl)benzoate is commonly used as a reagent in organic synthesis and has also been used in the development of new drugs. Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a variety of biochemical and physiological effects, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of Heptyl 4-(trifluoroacetyl)benzoate involves the reaction of heptylbenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction yields Heptyl 4-(trifluoroacetyl)benzoate, which is a white crystalline solid with a melting point of 82-84°C.
Wissenschaftliche Forschungsanwendungen
Heptyl 4-(trifluoroacetyl)benzoate has been used in various scientific research applications, including the synthesis of organic compounds and the development of new drugs. Heptyl 4-(trifluoroacetyl)benzoate is commonly used as a reagent in organic synthesis due to its ability to selectively protect hydroxyl groups. Heptyl 4-(trifluoroacetyl)benzoate has also been used in the development of new drugs, particularly in the field of cancer research.
Eigenschaften
CAS-Nummer |
129476-47-7 |
|---|---|
Produktname |
Heptyl 4-(trifluoroacetyl)benzoate |
Molekularformel |
C16H19F3O3 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
heptyl 4-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3 |
InChI-Schlüssel |
CQFKNHZFYMLLPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Kanonische SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



